![molecular formula C12H6Cl3NO2 B12589165 Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- CAS No. 642982-66-9](/img/structure/B12589165.png)
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde moiety substituted with a 3,5,6-trichloro-2-pyridinyl group through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 3,5,6-trichloro-2-pyridinol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydroxide, facilitates the formation of the ether linkage between the benzaldehyde and pyridinyl groups.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trichloropyridinyl group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzoic acid.
Reduction: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The trichloropyridinyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,3,6-trichloro-: Another trichlorinated benzaldehyde with different substitution patterns.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: A structurally related compound with an acetic acid moiety instead of a benzaldehyde group.
Uniqueness
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
642982-66-9 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-(3,5,6-trichloropyridin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-5-10(14)12(16-11(9)15)18-8-3-1-7(6-17)2-4-8/h1-6H |
InChI Key |
GKSMBQFMHJQRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
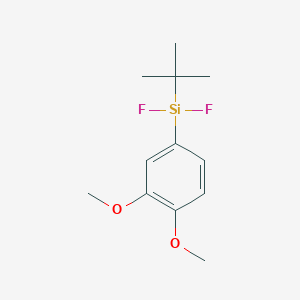
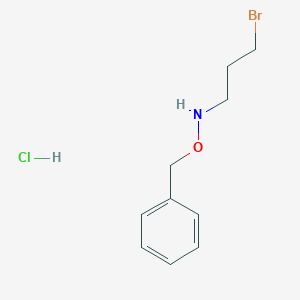
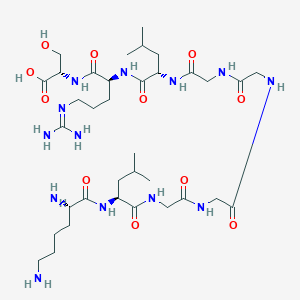
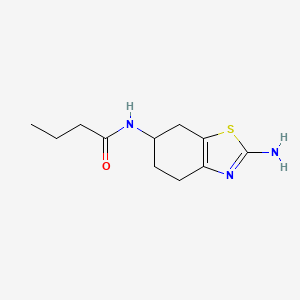
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
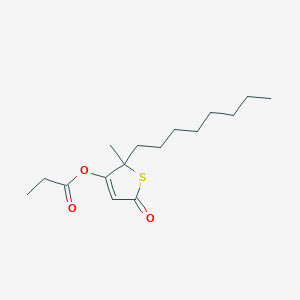
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)

